1-Iodo-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Iodo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11I It is a derivative of tetrahydronaphthalene, where one hydrogen atom is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydronaphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts for cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions with organometallic reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products:
Scientific Research Applications
1-Iodo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-iodo-1,2,3,4-tetrahydronaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the iodine substitution, used as a hydrogen-donor solvent and in organic synthesis.
1-Iodonaphthalene: A similar compound with an iodine atom on the naphthalene ring, used in cross-coupling reactions.
Uniqueness: 1-Iodo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
1-iodo-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRAQWWRAUTLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462369 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161989-14-6 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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